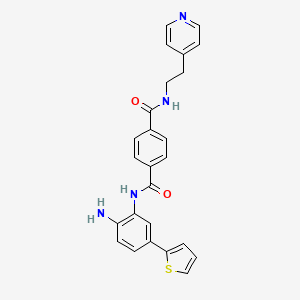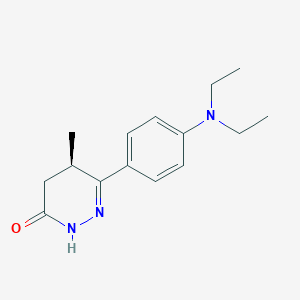
4-N-(2-amino-5-thiophen-2-ylphenyl)-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-K61166597 is a compound known for its inhibitory effects on histone deacetylase 1 and histone deacetylase 2. These enzymes play a crucial role in the regulation of gene expression by modifying the acetylation status of histones, thereby influencing chromatin structure and function .
Preparation Methods
The synthetic routes and reaction conditions for BRD-K61166597 are not widely documented in public literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity .
Chemical Reactions Analysis
BRD-K61166597 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BRD-K61166597 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the effects of histone deacetylase inhibition on various chemical processes.
Biology: It is used to investigate the role of histone deacetylases in gene expression and cellular function.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where histone deacetylase inhibitors are being explored as potential treatments.
Industry: It may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
BRD-K61166597 exerts its effects by inhibiting histone deacetylase 1 and histone deacetylase 2. These enzymes are involved in the removal of acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, BRD-K61166597 promotes a more relaxed chromatin structure, allowing for increased gene expression. This mechanism is particularly relevant in the context of cancer, where aberrant gene expression is a hallmark of the disease .
Comparison with Similar Compounds
BRD-K61166597 can be compared with other histone deacetylase inhibitors such as:
- Trichostatin A
- Vorinostat
- Romidepsin
- Panobinostat
These compounds also inhibit histone deacetylases but may differ in their specificity, potency, and therapeutic applications. BRD-K61166597 is unique in its specific inhibition of histone deacetylase 1 and histone deacetylase 2, making it a valuable tool for studying the specific roles of these enzymes .
Properties
Molecular Formula |
C25H22N4O2S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-N-(2-amino-5-thiophen-2-ylphenyl)-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C25H22N4O2S/c26-21-8-7-20(23-2-1-15-32-23)16-22(21)29-25(31)19-5-3-18(4-6-19)24(30)28-14-11-17-9-12-27-13-10-17/h1-10,12-13,15-16H,11,14,26H2,(H,28,30)(H,29,31) |
InChI Key |
NAFATFFIJBWNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=C(C=C3)C(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-3-[4-[2-[2-[2,6-dimethoxy-4-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754493.png)
![2-[[3-[[[cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-(1-hydroxyethyl)-5-(hydroxymethyl)-N-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-1,2-oxazolidine-3-carboxamide](/img/structure/B10754500.png)
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,11-pentaen-6-yl]acetamide hydrochloride](/img/structure/B10754502.png)
![1-[3-[4-[2-[2-[2,6-Dimethoxy-4-[3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754507.png)
![13,22-Dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754511.png)
![4-[4-(4-methoxyphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B10754521.png)
![dimethyl 2-[3-[6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B10754529.png)

![(E)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B10754537.png)

![4-[[[(4S,5S)-8-(3-cyclopentylprop-1-ynyl)-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754551.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B10754565.png)
![N-(2-aminophenyl)-4-[[[(2S,3R)-10-[[anilino(oxo)methyl]amino]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B10754573.png)
![4-[[[8-(3-cyclopentylprop-1-ynyl)-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754579.png)
